molecular formula C23H22N2O4 B12038323 2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 2-methoxybenzoate

2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 2-methoxybenzoate

Cat. No.: B12038323
M. Wt: 390.4 g/mol
InChI Key: GTHFOMXBRYEWTN-OBGWFSINSA-N
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Description

2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 2-methoxybenzoate is a complex organic compound with a unique structure that includes an imidazo[1,2-a]azepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 2-methoxybenzoate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the compound to simpler forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional ketone or carboxylic acid groups, while reduction could produce a simpler hydrocarbon derivative.

Scientific Research Applications

2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 2-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 2-methoxybenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-4-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl propionate
  • 2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 2-chlorobenzoate

Uniqueness

What sets 2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 2-methoxybenzoate apart is its specific combination of functional groups and the imidazo[1,2-a]azepine core.

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

[2-[(E)-(3-oxo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-2-ylidene)methyl]phenyl] 2-methoxybenzoate

InChI

InChI=1S/C23H22N2O4/c1-28-20-12-7-5-10-17(20)23(27)29-19-11-6-4-9-16(19)15-18-22(26)25-14-8-2-3-13-21(25)24-18/h4-7,9-12,15H,2-3,8,13-14H2,1H3/b18-15+

InChI Key

GTHFOMXBRYEWTN-OBGWFSINSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)OC2=CC=CC=C2/C=C/3\C(=O)N4CCCCCC4=N3

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=CC=CC=C2C=C3C(=O)N4CCCCCC4=N3

Origin of Product

United States

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